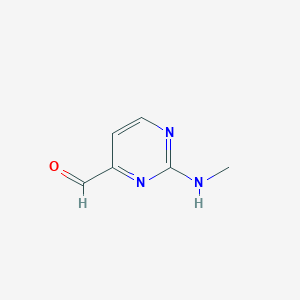

2-(Methylamino)pyrimidine-4-carbaldehyde

説明

Significance of Pyrimidine (B1678525) Heterocycles in Drug Discovery and Development

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry and a structure of immense interest in medicinal chemistry. nih.govresearchgate.net Its derivatives are integral to life itself, forming the essential nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA, and RNA. gsconlinepress.comjacsdirectory.com This inherent biological relevance allows pyrimidine-based compounds to readily interact with various enzymes and biomolecules within the cell. nih.govresearchgate.net

The versatility of the pyrimidine ring has led to its incorporation into a vast number of synthetic compounds with a wide spectrum of pharmacological activities. nih.govgsconlinepress.com Drugs containing this motif have demonstrated significant efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.gov The landscape of FDA-approved drugs featuring the pyrimidine scaffold is continually expanding, underscoring its status as a "privileged" structure in drug development. nih.govresearchgate.net Medicinal chemists continue to explore and functionalize the pyrimidine core to develop novel therapeutics that can address a myriad of diseases, including those with emerging drug resistance. nih.govresearchgate.net

The Pyrimidine-4-carbaldehyde (B152824) Motif as a Privileged Scaffold in Pharmaceutical Research

Within the broader class of pyrimidine derivatives, the pyrimidine-4-carbaldehyde motif serves as a particularly valuable and versatile building block in pharmaceutical research. The aldehyde functional group at the 4-position of the pyrimidine ring is a key reactive handle, enabling a wide array of chemical transformations. This reactivity allows for the straightforward synthesis of more complex molecular architectures and the introduction of diverse functional groups, making it an essential intermediate in the creation of new biologically active molecules. chemimpex.comchemimpex.com

The utility of this scaffold is evident in its application for synthesizing compounds targeting various diseases. For instance, pyrimidine-5-carboxaldehyde (an isomer) is a crucial intermediate for pharmaceuticals targeting neurological disorders and is also used in the development of agrochemicals. chemimpex.com The aldehyde group can participate in reactions to form covalent bonds with biological targets, such as lysine (B10760008) residues in enzyme active sites, which can lead to potent and selective inhibition. This strategic placement of a reactive group on a biologically recognized scaffold makes the pyrimidine-4-carbaldehyde motif a powerful tool in the design of targeted therapies.

Contextualization of 2-(Methylamino)pyrimidine-4-carbaldehyde within Pyrimidine-Based Therapeutics

This compound is a specific derivative that has emerged as a significant intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The phenylamino-pyrimidine (PAP) scaffold, for which this compound can be a precursor, is a well-established core structure for many tyrosine kinase inhibitors, including the groundbreaking anticancer drug Imatinib. mdpi.com

The molecular structure of this compound, featuring a methylamino group at the 2-position and a reactive carbaldehyde at the 4-position, provides a precise framework for building potent and selective inhibitors. Researchers utilize this compound as a key starting material to synthesize complex molecules designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and halting cancer cell proliferation. nih.gov For example, derivatives have been synthesized and investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), which is implicated in several human cancers. nih.gov The strategic combination of the biologically relevant pyrimidine core with functional groups that allow for targeted chemical elaboration positions this compound as a valuable intermediate in the ongoing development of next-generation cancer therapies. mdpi.comnih.gov

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇N₃O |

| Key Functional Groups | Pyrimidine ring, Methylamino group (-NHCH₃), Aldehyde group (-CHO) |

| Primary Application | Synthetic intermediate in medicinal chemistry |

| Therapeutic Target Class | Kinase Inhibitors (e.g., EGFR, ABL) |

The table below lists various related pyrimidine carbaldehyde intermediates and their documented applications in research, illustrating the versatility of this compound class.

| Compound Name | Key Structural Features | Reported Research Applications | Reference |

| 2-Methylsulfanyl-4-phenylamino-pyrimidine-5-carbaldehyde | Phenylamino and methylsulfanyl groups | Intermediate for anti-cancer drugs, enzyme inhibition studies | chemimpex.com |

| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (B29033) | Methylamino and methylthio groups | Synthesis of pharmaceuticals for neurological disorders, oncology, and infectious diseases | chemimpex.com |

| Pyrimidine-5-carboxaldehyde | Unsubstituted pyrimidine core | Synthesis of agents for neurological disorders, agrochemicals, nucleic acid metabolism research | chemimpex.com |

| 2-(Dimethylamino)pyrimidine-4-carbaldehyde | Dimethylamino group | Anticancer research, covalent interaction with enzyme active sites |

Structure

3D Structure

特性

IUPAC Name |

2-(methylamino)pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTHYMOKILRDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621402 | |

| Record name | 2-(Methylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180869-39-0 | |

| Record name | 2-(Methylamino)-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Methylamino Pyrimidine 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C4 position of the pyrimidine (B1678525) ring is a key site for various chemical modifications, including condensation, oxidation, and reduction reactions.

The aldehyde functionality of 2-(methylamino)pyrimidine-4-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are typically catalyzed by either acid or base and are often reversible. The formation of the C=N double bond is a critical step in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.

The aldehyde group can be oxidized to a carboxylic acid, yielding 2-(methylamino)pyrimidine-4-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyrimidine ring. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

Reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, [2-(methylamino)pyrimidin-4-yl]methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed, although they may also reduce other functional groups present in the molecule. researchgate.net The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and halides.

Reactions at the Pyrimidine Ring and Amino Group

Beyond the reactivity of the aldehyde, the pyrimidine ring and the methylamino group also participate in important chemical transformations.

The pyrimidine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.comnih.gov This reactivity is enhanced by the presence of electron-withdrawing groups. In the case of pyrimidine derivatives, leaving groups such as halogens at the C2, C4, or C6 positions can be displaced by a variety of nucleophiles. researchgate.net These nucleophiles can include amines, alkoxides, and thiolates. nih.gov The methylamino group at the C2 position can influence the regioselectivity of these reactions. The SNAr mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The aldehyde group of this compound can participate in Claisen-Schmidt condensation reactions. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this context, this compound reacts with a ketone containing α-hydrogens in the presence of a base (like sodium hydroxide) or acid catalyst to form a pyrimidine-based chalcone, which is an α,β-unsaturated ketone. mdpi.comnih.gov These chalcone derivatives are of interest due to their potential biological activities and as precursors for the synthesis of other heterocyclic systems. researchgate.net

Suzuki Cross-Coupling for Aryl-Substituted Pyrimidines

Direct Suzuki-Miyaura cross-coupling on this compound is not a commonly reported transformation. The aldehyde group's sensitivity to the basic conditions and elevated temperatures typical of this reaction often necessitates its protection or conversion to a more stable functional group. The Suzuki-Miyaura reaction is a potent method for forming carbon-carbon bonds, typically involving a palladium catalyst to couple an organoboron compound with an organohalide. mdpi.comrsc.orgresearchgate.net

For the pyrimidine core to participate as an electrophile in this reaction, a leaving group, such as a halogen (Cl, Br, I) or a tosylate, is required at the coupling position. mdpi.comsemanticscholar.orgresearchgate.net In the context of substituted pyrimidines, such as 2,4-dichloropyrimidine, studies have shown that the C4 position is generally more reactive and undergoes oxidative addition of palladium more readily than the C2 position. mdpi.comnih.govresearchgate.net This regioselectivity allows for the sequential and controlled introduction of different aryl groups. mdpi.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction on a hypothetical 4-chloropyrimidine derivative would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond at the C4 position of the pyrimidine ring, forming a palladium(II) species. mdpi.com

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the aryl-substituted pyrimidine and regenerating the palladium(0) catalyst. mdpi.com

While this reaction is highly effective for halo- and tosyl-pyrimidines, its application to this compound would first require the conversion of the aldehyde to a non-reactive group and the introduction of a suitable leaving group onto the pyrimidine ring.

Formation of Polycyclic and Fused Heterocyclic Systems

The aldehyde functional group at the C4 position of this compound is a key handle for the construction of fused heterocyclic rings. Through condensation and subsequent cyclization reactions, it can be used to build therapeutically relevant scaffolds such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. nih.govjocpr.comnih.govscielo.br

Synthesis of Pyrido[2,3-d]pyrimidines:

One established route to synthesize the pyrido[2,3-d]pyrimidine (B1209978) core involves the reaction of a pyrimidine bearing an amino group at C4 and a hydrogen at C5 with a 1,3-dicarbonyl compound or its equivalent. jocpr.com Alternatively, starting with a 4-formylpyrimidine like this compound, a fused pyridine ring can be constructed through condensation with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. researchgate.net

The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound. researchgate.net This is followed by an intramolecular cyclization where the amino group at the C5 position (formed via tautomerization or subsequent reaction) attacks one of the nitrile or ester groups. Subsequent aromatization, often through the elimination of a small molecule, yields the final fused pyrido[2,3-d]pyrimidine system. The reactivity of 6-amino-5-formyluracil derivatives in cyclization reactions further supports this pathway. nih.gov

Interactive Data Table: Synthesis of Pyrido[2,3-d]pyrimidines

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Typical Conditions | Fused Product Core Structure |

|---|---|---|---|

| This compound | Malononitrile | Base (e.g., piperidine, Et3N), EtOH, reflux | Pyrido[2,3-d]pyrimidine |

| This compound | Ethyl Cyanoacetate | Base (e.g., piperidine, NaOEt), EtOH, reflux | Pyrido[2,3-d]pyrimidine |

| This compound | Cyanoacetamide | Base (e.g., piperidine), EtOH, reflux | Pyrido[2,3-d]pyrimidine |

Synthesis of Thieno[2,3-d]pyrimidines:

The thieno[2,3-d]pyrimidine scaffold can be synthesized using the versatile Gewald reaction. rsc.orgcore.ac.uk This multicomponent reaction typically involves an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst. scielo.brcore.ac.uk

In this context, this compound serves as the aldehyde component. The reaction proceeds through the initial formation of a Knoevenagel condensation product between the aldehyde and the nitrile. Elemental sulfur then adds to the active methylene position, and subsequent intramolecular cyclization and oxidation lead to the formation of a fused, substituted aminothiophene ring. This intermediate can then undergo a further cyclization with a suitable reagent like formamide to form the final tricyclic thieno[2,3-d]pyrimidine system. nih.gov

Interactive Data Table: Synthesis of Thieno[2,3-d]pyrimidines via Gewald Reaction

| Aldehyde | Active Methylene Nitrile | Sulfur Source | Typical Conditions | Fused Product Core Structure |

|---|---|---|---|---|

| This compound | Malononitrile | Elemental Sulfur | Base (e.g., morpholine, Et3N), EtOH, reflux | Thieno[2,3-d]pyrimidine |

| This compound | Ethyl Cyanoacetate | Elemental Sulfur | Base (e.g., morpholine, Et3N), EtOH, reflux | Thieno[2,3-d]pyrimidine |

| This compound | Cyanoacetamide | Elemental Sulfur | Base (e.g., morpholine, Et3N), EtOH, reflux | Thieno[2,3-d]pyrimidine |

Structure Activity Relationship Sar Studies of 2 Methylamino Pyrimidine 4 Carbaldehyde Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 2-(Methylamino)pyrimidine-4-carbaldehyde derivatives, particularly as kinase inhibitors, is dictated by a specific arrangement of chemical features, collectively known as a pharmacophore. These features enable the molecule to bind effectively to its biological target, such as the ATP-binding pocket of a protein kinase.

Key pharmacophoric elements identified through extensive research include:

A Hydrogen Bond Donor-Acceptor System: The 2-(methylamino) group and the nitrogen atoms within the pyrimidine (B1678525) ring are crucial for forming hydrogen bonds with the hinge region of the kinase. This interaction is a hallmark of many pyrimidine-based kinase inhibitors and serves as a vital anchor for the molecule within the active site.

A Planar Aromatic Core: The pyrimidine ring itself provides a rigid, planar scaffold that fits within the often-flat ATP-binding cleft. This core structure serves as the foundation upon which other crucial substituents are positioned.

Substituent Pockets: The biological efficacy can be further modulated by substituents on the pyrimidine ring, which can occupy and interact with specific sub-pockets within the target protein, leading to enhanced binding affinity and selectivity.

Impact of Substituent Modifications on Biological Efficacy

Systematic modifications of the this compound scaffold have provided profound insights into the structural requirements for potent biological activity. These studies have explored derivatization at the methylamino group, the formyl group, and the pyrimidine ring core.

Modifications at the Methylamino Group

The 2-(methylamino) group is a critical component of the pharmacophore, directly engaging with the kinase hinge region. While the primary amino group is often essential, modifications to the methyl substituent can influence activity.

| Modification | General Impact on Biological Activity |

| Replacement of Methyl with Hydrogen (Primary Amine) | Can in some cases maintain or even improve hydrogen bonding interactions with the kinase hinge. |

| Replacement of Methyl with Larger Alkyl Groups | Generally leads to a decrease in activity due to steric hindrance in the confined space of the ATP-binding pocket. |

| N-Acetylation or other Acylations | Typically abolishes or significantly reduces activity by removing the crucial hydrogen bond donor capability of the amino group. |

This table is a generalized representation based on SAR principles for 2-aminopyrimidine (B69317) kinase inhibitors.

Derivatization at the Formyl Group

The formyl group at the 4-position of the pyrimidine ring is a key site for synthetic modification to explore interactions with the solvent-exposed region of the target protein. A variety of derivatives have been synthesized and evaluated, revealing the importance of this position for potency and selectivity.

One common and effective modification is the conversion of the aldehyde to a hydrazone. For instance, in the development of dual ErbB-2/EGFR kinase inhibitors, a series of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones were identified as potent inhibitors. This suggests that extending a substituent from the 4-position can lead to beneficial interactions.

| Derivatization of Formyl Group | Example of Resulting Functional Group | General Impact on Biological Activity |

| Condensation with Hydrazines | Hydrazone | Can introduce diverse substituents that may form additional interactions within the binding site, often leading to increased potency. |

| Reductive Amination | Amine | Introduces a basic center which can form salt bridges or further hydrogen bonds, potentially enhancing activity. |

| Wittig Reaction | Alkene | Allows for the introduction of various substituted vinyl groups, which can explore hydrophobic pockets. |

| Oxidation | Carboxylic Acid | Introduces a negatively charged group that may either be beneficial or detrimental depending on the electrostatic environment of the target. |

This table illustrates potential derivatizations and their general impact on biological activity based on common synthetic transformations and SAR principles.

Substituent Effects on the Pyrimidine Ring Core

The pyrimidine ring itself can be substituted to further optimize the biological activity of this compound derivatives. The placement of substituents at the 5- and 6-positions can influence the electronic properties of the ring and allow for interactions with specific amino acid residues in the target protein.

For example, the introduction of small, lipophilic groups at the 5-position can enhance van der Waals interactions, while larger groups at the 6-position can be tailored to fit into specific hydrophobic pockets, thereby increasing both potency and selectivity.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| 5-Position | Small alkyl or halogen | Can enhance binding affinity through hydrophobic or halogen bonding interactions. |

| 6-Position | Aromatic or heteroaromatic rings | Can occupy larger hydrophobic pockets, leading to increased potency and selectivity. |

| 6-Position | Small alkyl groups | May provide a balance between potency and selectivity without introducing excessive bulk. |

This table is based on general SAR findings for substituted pyrimidine kinase inhibitors.

Design Principles for Optimized Analogues

Based on the accumulated SAR data, several key design principles have been established for the development of optimized analogues of this compound with enhanced biological activity:

Preservation of the 2-Aminopyrimidine Moiety: The 2-(methylamino)pyrimidine core should be retained to ensure the critical hydrogen bonding interactions with the kinase hinge region.

Strategic Derivatization of the 4-Position: The 4-formyl group should be considered a versatile point for modification to introduce substituents that can access and interact with the solvent-exposed region of the target, thereby improving potency and selectivity.

Fine-Tuning with Substituents on the Pyrimidine Ring: The 5- and 6-positions of the pyrimidine ring should be judiciously substituted to optimize interactions with specific sub-pockets of the target kinase.

Balancing Potency and Physicochemical Properties: While optimizing for biological activity, it is crucial to maintain drug-like properties such as solubility and cell permeability. The size and lipophilicity of the introduced substituents must be carefully managed.

Structure-Based Drug Design: Whenever possible, the design of new analogues should be guided by the three-dimensional structure of the target protein in complex with an inhibitor. This allows for the rational design of modifications that can maximize favorable interactions and minimize steric clashes.

Pharmacological Applications and Biological Activities of 2 Methylamino Pyrimidine 4 Carbaldehyde Derivatives

Applications in Oncology: Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a primary target for oncological drug development. Derivatives of 2-(methylamino)pyrimidine-4-carbaldehyde have been instrumental in the creation of potent inhibitors for several key kinases implicated in cancer progression.

Pan-RAF Inhibitor Development

The RAF (Rapidly Accelerated Fibrosarcoma) kinase family, including A-RAF, B-RAF, and C-RAF, is a critical component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are prevalent in various cancers, including melanoma. While B-RAF specific inhibitors have been developed, the development of pan-RAF inhibitors, which target all RAF isoforms, is a strategy to overcome resistance and minimize paradoxical activation of the pathway.

A notable example is the development of LY3009120, a potent pan-RAF inhibitor. The synthesis of this compound and its analogues often utilizes intermediates derived from a pyrimidine (B1678525) scaffold closely related to this compound. Specifically, a key precursor is 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde. This intermediate undergoes a series of reactions to construct the final pyrido[2,3-d]pyrimidine (B1209978) core of the inhibitor. LY3009120 has demonstrated the ability to inhibit all RAF isoforms and has shown activity against both BRAF and RAS mutant tumor cells.

| Compound | Target | Key Structural Feature | Reported Activity |

| LY3009120 | Pan-RAF (A-RAF, B-RAF, C-RAF) | Pyrido[2,3-d]pyrimidine core | Active against BRAF or RAS mutant tumor cells with minimal paradoxical activation. |

Akt Kinase Inhibition Strategies

The Akt (Protein Kinase B) signaling pathway is another crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many human cancers. The development of Akt inhibitors is a significant area of oncological research. Pyrrolopyrimidine-based compounds have been identified as potent inhibitors of all three Akt isoforms. These structures, while not direct derivatives of this compound, highlight the importance of the broader pyrimidine scaffold in targeting the ATP-binding site of Akt. The design of such inhibitors often involves creating a heterocyclic system that can mimic the adenine (B156593) portion of ATP, a role for which the pyrimidine ring is well-suited.

P38 Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and inflammation and have been implicated in the progression of some cancers. The compound 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (B29033) has been explicitly identified as a key intermediate in the synthesis of p38 kinase inhibitors. The aldehyde functionality of this molecule allows for its elaboration into more complex structures that can effectively target the p38 kinase.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer. Pyrimidine derivatives have been a cornerstone in the development of EGFR inhibitors. For instance, a series of novel 2,4-diarylaminopyrimidine derivatives have been developed as potent and selective inhibitors of EGFR, particularly against resistance mutations like T790M.

Furthermore, 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual inhibitors of ErbB-2 (HER2) and EGFR. The synthesis of these compounds directly utilizes a pyrimidine-5-carbaldehyde (B119791) core, demonstrating the utility of this scaffold in generating targeted anticancer agents.

| Derivative Class | Target | Example Activity |

| 2,4-Diarylaminopyrimidines | EGFR (including T790M mutant) | Potent and selective inhibition of mutant EGFR. |

| 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones | Dual ErbB-2/EGFR | Inhibition of growth in ErbB-2 over-expressing human tumor cell lines. |

Antimicrobial and Antiviral Agents

The pyrimidine nucleus is a fundamental component of nucleosides, making it a valuable scaffold for the development of antimicrobial and antiviral agents. While extensive research on the direct antimicrobial and antiviral activities of this compound derivatives is emerging, the broader class of pyrimidine derivatives has a well-established history in this area.

Preliminary studies and the known bioactivity of related heterocyclic compounds suggest that derivatives of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde may possess antimicrobial properties. The presence of the pyrimidine ring, along with nitrogen and sulfur heteroatoms, provides a structural basis for potential interaction with microbial targets. Various synthetic pyrimidine derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. For instance, certain novel pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

In the realm of antiviral research, pyrimidine nucleoside analogues have been a cornerstone of antiviral therapy for decades. The structural similarity of the pyrimidine core to the natural nucleobases allows for the design of molecules that can interfere with viral replication. A wide variety of pyrimidine-containing compounds have been investigated and reported to inhibit a range of viruses, including influenza, herpes, and hepatitis viruses.

Anti-inflammatory and Immunomodulatory Activities

Pyrimidine derivatives have also been explored for their potential to modulate inflammatory pathways and immune responses. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and agents that can control this process are of significant therapeutic interest.

Several studies have reported the anti-inflammatory properties of various pyrimidine derivatives. For example, novel series of pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory effects in preclinical models. These compounds have been shown to reduce inflammation in models such as carrageenan-induced paw edema. The mechanism of action for the anti-inflammatory effects of pyrimidine derivatives can be varied, but may involve the inhibition of pro-inflammatory enzymes or cytokines.

Some pyrimidine derivatives have also demonstrated immunomodulatory effects, with the ability to influence the activity of immune cells and the production of signaling molecules like cytokines. This suggests potential applications in the treatment of autoimmune diseases and other conditions characterized by a dysregulated immune response.

Neurological and Central Nervous System Applications

The versatility of the pyrimidine scaffold has rendered its derivatives promising candidates for addressing a range of neurological and central nervous system (CNS) disorders. Research has indicated the potential of these compounds in the management of neurodegenerative diseases and as anticonvulsant agents.

Pyrimidine derivatives have been investigated for their potential in treating debilitating neurodegenerative conditions such as Alzheimer's and Parkinson's disease. pensoft.net The structural similarities of some pyrimidine-based compounds to known psychoactive molecules have prompted explorations into their effects on neurotransmitter systems, with some derivatives showing potential antidepressant properties by modulating serotonin (B10506) receptor activity in vitro.

Furthermore, the anticonvulsant properties of pyrimidine derivatives have been a significant area of study. epilepsia.su Various animal models of seizures have been used to evaluate the efficacy of these compounds. For instance, novel benzothienopyrimidine derivatives have demonstrated high anticonvulsant activities, particularly against corazole-induced seizures, even surpassing the efficacy of some clinically used anticonvulsants. epilepsia.su The mechanism of action for their anticonvulsant effects is thought to be complex, potentially involving the modulation of sodium and calcium channels, as well as antagonism of the TRPV1 receptor. nih.gov

A summary of selected pyrimidine derivatives and their neurological and CNS activities is presented in the table below.

| Compound Type | Neurological/CNS Application | Key Findings |

| Benzothienopyrimidine derivatives | Anticonvulsant | High activity against corazole-induced seizures, surpassing some standard anticonvulsants. epilepsia.su |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant, Antinociceptive | Broad-spectrum anticonvulsant properties in various seizure models; also effective against neuropathic pain. nih.gov |

| 2-thiopyrimidine-4-one derivatives | Neuroprotective | Investigated for use in Alzheimer's and Parkinson's disease. pensoft.net |

| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde derivatives | Potential Antidepressant | Enhanced serotonin receptor activity in vitro. |

Other Therapeutic Potentials (e.g., Antimalarial, Anticonvulsant)

Beyond the central nervous system, derivatives of this compound have shown significant promise in other therapeutic areas, most notably as antimalarial and anticonvulsant agents.

Antimalarial Activity

The pyrimidine core is a key pharmacophore in several established antimalarial drugs. gsconlinepress.com This has spurred the development and investigation of novel pyrimidine derivatives as potential treatments for malaria, a disease for which drug resistance is a growing concern. Hybrid molecules combining the 4-aminoquinoline (B48711) scaffold, found in the antimalarial drug chloroquine, with a pyrimidine moiety have been synthesized and evaluated. nih.gov

These hybrid compounds have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the parasite's life cycle. nih.gov

The following table highlights the antimalarial activity of selected pyrimidine derivatives.

| Compound Class | Target | Key Findings |

| 4-Aminoquinoline-pyrimidine hybrids | Plasmodium falciparum | Potent activity against both chloroquine-sensitive and -resistant strains. nih.gov |

| 2-Aminopyrimidine (B69317) based 4-aminoquinolines | Plasmodium falciparum | Showed in vitro anti-plasmodial activity in the nanomolar range. nih.gov |

| Pyrimidine-tethered spirochromane-based sulfonamides | Falcipain-2 and Falcipain-3 | Strong antimalarial activity against CQ-sensitive and CQ-resistant strains of P. falciparum. rsc.org |

Anticonvulsant Activity

As briefly touched upon in the context of CNS applications, the anticonvulsant properties of pyrimidine derivatives are a significant area of research. epilepsia.su Studies have explored a variety of pyrimidine-based structures, leading to the identification of compounds with potent activity in preclinical seizure models. nih.govmdpi.com

For example, a series of novel pyrimidine derivatives demonstrated robust anticonvulsant effects in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov Some of these compounds were also effective in a model of drug-resistant epilepsy. nih.gov The structural diversity of pyrimidine derivatives allows for fine-tuning of their pharmacological properties to enhance anticonvulsant efficacy while minimizing potential side effects.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

A particularly exciting and well-defined therapeutic application of this compound derivatives is their ability to inhibit the enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). nih.gov NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govnih.gov By inhibiting NAPE-PLD, it is possible to modulate the levels of these signaling lipids, which are involved in a variety of physiological processes, including pain, inflammation, and mood.

Extensive structure-activity relationship (SAR) studies have been conducted on a library of pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of NAPE-PLD. nih.gov This research led to the identification of highly potent and selective inhibitors. A high-throughput screening initially identified a pyrimidine-4-carboxamide hit compound, which was subsequently optimized through chemical modifications. nih.gov

The optimization process involved modifications at three different positions of the pyrimidine scaffold, leading to the development of the potent and selective NAPE-PLD inhibitor, LEI-401. nih.gov This compound demonstrated the ability to decrease NAE levels in the brains of mice and modulate emotional behavior, highlighting the therapeutic potential of NAPE-PLD inhibition in neurological and psychiatric disorders. nih.gov The SAR studies revealed that specific substitutions on the pyrimidine ring are crucial for potent inhibitory activity. nih.gov

The table below summarizes the key findings from the SAR studies of pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors.

| Compound | Modification | pIC50 |

| Initial Hit Compound | - | 6.09 ± 0.04 |

| LEI-401 | Optimized substitutions at three positions | 7.14 ± 0.04 |

Mechanistic and Molecular Interaction Studies

Binding Affinity and Specificity with Biological Targets

Currently, there is no publicly available data detailing the binding affinity or specificity of 2-(Methylamino)pyrimidine-4-carbaldehyde for any biological targets. Research in this area would typically involve screening the compound against a panel of receptors, enzymes, or other proteins to identify any specific interactions. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity (e.g., Kd, Ki) and determine the selectivity of the compound for its target(s).

Enzyme Inhibition Kinetics

No studies detailing the enzyme inhibition kinetics of this compound have been identified. If this compound were found to be an enzyme inhibitor, studies would be conducted to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). This information is crucial for understanding the compound's potency and mode of action at a molecular level.

Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound is not available in the current body of scientific literature. Investigations in this area would typically use cell-based assays to determine if the compound affects specific signaling pathways (e.g., kinase signaling cascades, metabolic pathways). Techniques such as western blotting, reporter gene assays, or transcriptomic analysis would be utilized to elucidate the downstream effects of the compound on cellular function.

Target Engagement Studies

There are no published target engagement studies for this compound. Such studies are essential to confirm that the compound interacts with its intended biological target within a cellular or in vivo environment. Methods like cellular thermal shift assay (CETSA), photoaffinity labeling, or the use of target-specific biomarkers would be necessary to demonstrate and quantify target engagement.

Computational and Theoretical Chemistry of 2 Methylamino Pyrimidine 4 Carbaldehyde

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation provides insights into the binding mode and affinity, which are crucial for assessing the potential of a compound as a drug candidate.

For 2-(Methylamino)pyrimidine-4-carbaldehyde, a molecular docking study would involve selecting a specific protein target. The simulation would then place the compound into the binding site of this protein in various possible conformations. A scoring function would calculate the binding energy for each pose, with lower values typically indicating a more favorable interaction. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the pyrimidine (B1678525) derivative and the amino acid residues of the target protein. semanticscholar.org This information is fundamental for understanding its potential mechanism of action and for guiding further structural optimization.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jocpr.com DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity. For this compound, DFT studies would yield optimized molecular geometry and a wealth of electronic data. ijcce.ac.ir

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution within a molecule. researchgate.net It is calculated using DFT and is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The map is colored to show different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group. Electron-deficient regions would likely be found on the hydrogen atoms of the methylamino group. This provides a visual guide to the molecule's reactivity and its potential hydrogen bonding sites. wolfram.com

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational changes and stability of a ligand-receptor complex in a simulated physiological environment. mdpi.com

If this compound were docked into a protein, an MD simulation would be run to observe the stability of the binding pose. The simulation would track the movements of the compound and the protein residues, revealing how they adapt to each other. Following the simulation, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, which is a more accurate estimate of binding affinity than docking scores alone. nih.gov This calculation considers factors such as electrostatic and van der Waals interactions, as well as the energy cost of desolvation upon binding. nih.govnih.gov

Analytical and Spectroscopic Characterization of 2 Methylamino Pyrimidine 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of 2-(Methylamino)pyrimidine-4-carbaldehyde, distinct signals would be expected for the aldehyde proton, the pyrimidine (B1678525) ring protons, the methyl group protons, and the amine proton. Based on data for analogous compounds like 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (B29033), the aldehyde proton (CHO) would likely appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the pyrimidine ring would exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment. The methyl protons of the methylamino group would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, generally between δ 2.5 and 3.5 ppm. The N-H proton of the methylamino group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Expected ¹H NMR Data (Hypothetical)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Pyrimidine-H | 7.0 - 9.0 | Doublet, Doublet |

| NH-H | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of the spectrum, typically between δ 180 and 200 ppm. The carbon atoms of the pyrimidine ring would appear in the aromatic region (δ 100-170 ppm), with their specific shifts influenced by the positions of the substituents. The methyl carbon of the methylamino group would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 200 |

| Pyrimidine-C | 100 - 170 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1720 cm⁻¹. A medium to sharp absorption band corresponding to the N-H stretching of the secondary amine would be expected around 3300-3500 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations from the pyrimidine ring.

Expected FT-IR Data (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Aldehyde) | 1680 - 1720 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. HRMS would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Elucidation

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide unambiguous confirmation of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) would be essential for assessing the purity of this compound and for monitoring the progress of its synthesis. HPLC, in particular, would be a powerful tool for quantitative analysis of the compound's purity.

Future Perspectives and Emerging Research Directions

Design of Novel Scaffolds Integrating the 2-(Methylamino)pyrimidine-4-carbaldehyde Motif

The this compound motif serves as a valuable building block for creating new molecular scaffolds with diverse biological activities. A key strategy in medicinal chemistry is "scaffold hopping," where the core structure of a known active compound is modified to discover new drugs, potentially with improved properties. nih.govnih.gov The 2-aminopyrimidine (B69317) unit, a core component of the title compound, is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds with biological targets. nih.govrsc.org

Researchers are actively exploring the fusion of the pyrimidine (B1678525) ring with other heterocyclic systems to create novel polycyclic scaffolds. For instance, the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines has led to compounds with neuroprotective, antioxidant, and anticancer properties. mdpi.commdpi.com The aldehyde group at the 4-position of the pyrimidine ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Future work in this area will likely focus on:

Combinatorial Synthesis: Generating large libraries of derivatives by reacting the aldehyde group with a wide range of amines, hydrazines, and other nucleophiles to explore a broader chemical space.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the this compound scaffold and evaluating the impact on biological activity to guide the design of more potent and selective compounds. nih.gov

Exploration of New Therapeutic Areas

Derivatives of this compound are being investigated for a wide range of therapeutic applications, driven by the diverse pharmacological activities exhibited by pyrimidine-containing compounds. nih.govresearchgate.net

Table 1: Investigated Therapeutic Areas for Pyrimidine Derivatives

| Therapeutic Area | Research Focus | Key Findings |

|---|---|---|

| Oncology | Inhibition of kinases such as Bruton's tyrosine kinase (Btk) and Werner (WRN) helicase. | Amino pyrimidine derivatives show potential in treating cancers of hematopoietic origin and solid tumors. nih.govgoogle.com |

| Infectious Diseases | Development of new antimicrobial and antiviral agents. | Some pyrimidine derivatives exhibit antimicrobial properties. nih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways, such as the TLR4 signaling pathway. | Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential anti-inflammatory agents. nih.gov |

| Neurodegenerative Diseases | Development of neuroprotective agents for conditions like Alzheimer's disease. | Pyrimido[4,5-d]pyrimidines have shown neuroprotective and antioxidant properties. mdpi.com |

| Metabolic Disorders | Design of inhibitors for diabetes-related targets. | Coumarin-pyrimidine co-drug derivatives have been evaluated as potential diabetic inhibitors. rsc.org |

Future research will likely expand into other therapeutic areas, including cardiovascular diseases and rare genetic disorders, as our understanding of the biological targets of these compounds grows. The versatility of the pyrimidine scaffold allows for fine-tuning of its properties to target specific diseases.

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve multiple steps and the use of harsh reagents.

Modern synthetic strategies are focusing on:

Multicomponent Reactions: One-pot reactions that combine three or more reactants to form a complex product in a single step, which is an efficient way to create molecular diversity. researchgate.net

Catalysis: The use of metal catalysts, such as copper and iridium, to facilitate novel bond formations and improve reaction efficiency under milder conditions. organic-chemistry.orgacs.org

Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and is more amenable to industrial-scale production.

Green Chemistry: Employing more environmentally friendly solvents and reagents, and designing reactions that minimize waste generation are key goals. researchgate.net For example, using water as a solvent or employing catalytic systems that can be recycled.

These advanced methodologies not only make the synthesis of these valuable compounds more efficient and cost-effective but also align with the principles of sustainable chemistry.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules.

In the context of this compound, AI and ML can be applied to:

De Novo Drug Design: Generative models can design entirely new molecules with desired properties based on the pyrimidine scaffold. nih.gov

Virtual Screening: AI-powered screening can rapidly evaluate large virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov

Predictive Modeling: Machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of new derivatives before they are synthesized, saving time and resources. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Analysis: AI algorithms can help to elucidate complex SARs, providing valuable insights for optimizing lead compounds. nih.gov

The integration of AI and ML with traditional medicinal chemistry approaches holds immense promise for accelerating the discovery and development of new drugs based on the this compound scaffold. nih.govtandfonline.com

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(Methylamino)pyrimidine-4-carbaldehyde, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:

Pyrimidine Ring Formation : Condensation of urea or thiourea derivatives with β-ketoaldehydes to form the pyrimidine backbone.

Methylamino Introduction : Nucleophilic substitution at position 2 using methylamine under basic conditions (e.g., K₂CO₃/ACN, 60°C) .

Aldehyde Installation : Vilsmeier-Haack formylation (POCl₃/DMF) at position 4, leveraging electron-donating groups to direct reactivity .

Q. Regioselectivity Control :

- Use of protecting groups (e.g., Boc on N1) to block undesired substitution.

- Metal-mediated catalysis (e.g., Pd(OAc)₂) for directed C-H activation.

- Comparative studies of isomers like 2,5-dimethylpyrimidine-4-carbaldehyde (CAS 933745-94-9) highlight solvent polarity and temperature as critical factors .

Analytical Characterization Challenges

Q. Q2. How can researchers resolve conflicting spectroscopic data when characterizing this compound?

Methodological Answer: Conflicts in NMR/IR data may arise from tautomerism (e.g., aldehyde vs. enol forms) or impurities. Strategies include:

- Derivatization : Confirm aldehyde presence via hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH), analyzed by HPLC-MS .

- Advanced NMR : 2D techniques (HSQC, HMBC) to assign proton-carbon correlations and identify tautomeric equilibria.

- Reference Comparisons : Cross-check with spectral data of analogs like 2-amino-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carbaldehyde (δ 9.8 ppm for aldehyde protons) .

Mechanistic Insights into Reactivity

Q. Q3. How can mechanistic studies elucidate the reactivity of the aldehyde group in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Profiling : Monitor reaction rates under varying conditions (pH, nucleophile concentration) using stopped-flow UV-Vis spectroscopy.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity in Michael additions.

- Isotopic Labeling : Use ¹³C-labeled aldehydes to track bond formation in reactions with amines or thiols.

Example : The aldehyde’s electrophilicity can be compared to 4-chloropyrimidine-5-carbaldehyde (CAS 933703-03-8), where electron-withdrawing substituents enhance reactivity .

Biological Activity and Target Identification

Q. Q4. What are the potential biomedical applications of this compound based on structural analogs?

Methodological Answer:

- Enzyme Inhibition : The aldehyde group may act as a covalent inhibitor (e.g., targeting cysteine proteases via thiohemiacetal formation).

- Antibiofilm Activity : Structural analogs like 2-[(Methylamino)methyl]phenol inhibit S. aureus biofilm formation at µM concentrations, suggesting potential quorum-sensing modulation .

- Assay Design : Use fluorescence polarization or SPR to screen for binding to bacterial transcriptional regulators (e.g., SarA protein family).

Contradictions in Synthetic Yield Data

Q. Q5. How should researchers address discrepancies in reported yields for this compound synthesis?

Methodological Answer:

- Variable Factors :

- Purity of starting materials (e.g., 4-aminopyrimidine derivatives).

- Solvent choice (DMF vs. THF) impacting reaction efficiency.

- Catalyst loading (e.g., Pd vs. Cu systems).

- Optimization Workflow :

Stability and Storage Considerations

Q. Q6. What are the best practices for ensuring the stability of this compound during storage?

Methodological Answer:

- Degradation Pathways : Oxidation of the aldehyde to carboxylic acid or Schiff base formation with residual amines.

- Mitigation Strategies :

- Store under inert atmosphere (N₂/Ar) at -20°C in amber vials.

- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation.

- Periodic purity checks via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Applications in Medicinal Chemistry

Q. Q7. How can this compound serve as a building block for kinase inhibitor design?

Methodological Answer:

- Scaffold Functionalization :

- Condensation with hydrazines to form pyrimidine-hydrazones as ATP-binding site inhibitors.

- Suzuki-Miyaura coupling to introduce aryl groups for enhanced target affinity.

- Case Study : Analogous trifluoromethyl-containing pyrimidines show improved metabolic stability in kinase targets (e.g., EGFR inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。